molecular formula C20H23N5OS B2421154 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide CAS No. 1251670-35-5

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide

Katalognummer: B2421154
CAS-Nummer: 1251670-35-5
Molekulargewicht: 381.5
InChI-Schlüssel: QHPCRXCXDURECI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular architecture incorporates multiple nitrogen-containing heterocycles, including a 3,5-dimethylpyrazole moiety and a pyrazine ring, which are classes of structures known to impart significant biological activity and are prevalent in many pharmacologically active molecules . Heterocycles like pyrazole are frequently employed in the design of hemilabile ligands for catalysis and complex construction, while also serving as core structures in numerous bioactive targets for the pharmaceutical industry . The strategic inclusion of a thioether linkage and an acetamide group attached to an isopropylphenyl chain further enhances the compound's potential as a versatile scaffold for exploring protein-ligand interactions. The core research value of this compound lies in its potential as a key intermediate or novel chemical entity for the development of new therapeutic agents. Nitrogen-containing heterocyclic conjugates are of high interest in chemical sciences due to their ability to form various weak interactions, such as hydrogen bonds and π-stacking, which allow them to efficiently adhere to a diversity of enzymes and receptors . Subtle structural variations on the phenyl and heterocyclic moieties can fine-tune biological properties, enabling research into structure-activity relationships (SAR) . This makes it a valuable tool for researchers investigating enzyme inhibition, receptor binding affinities, and other biochemical pathways relevant to diseases such as cancer, viral infections, and inflammatory conditions. This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13(2)16-6-5-7-17(11-16)23-18(26)12-27-20-19(21-8-9-22-20)25-15(4)10-14(3)24-25/h5-11,13H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPCRXCXDURECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{S}

This compound consists of a pyrazole ring, a pyrazine moiety, and an isopropylphenyl acetamide group, which contribute to its biological activity.

Synthesis

The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide involves several steps:

  • Formation of Pyrazole and Pyrazine Rings : The initial step includes the condensation of appropriate hydrazones to form the pyrazole ring.
  • Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and pyrazine moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.4Apoptosis induction
MCF-7 (Breast)12.8G2/M phase arrest
A549 (Lung)18.6Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Antimicrobial Tests : It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antimalarial Activity

In addition to anticancer and antimicrobial activities, preliminary studies suggest potential antimalarial effects:

  • In vivo Studies : In murine models infected with Plasmodium yoelii, treatment with the compound resulted in reduced parasitemia and increased survival rates compared to controls.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Modulation of Signaling Pathways : Interaction with various cellular signaling pathways that regulate apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Case Study on Cancer Cell Lines :
    • A study reported that treatment with 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide led to a significant decrease in viability in breast cancer cells after 48 hours.
  • Case Study on Antimicrobial Efficacy :
    • A clinical isolate of Staphylococcus aureus was tested against the compound, demonstrating a notable reduction in bacterial load in vitro.

Q & A

Q. What are the optimal synthetic routes for 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide, and how can reaction yields be improved?

Methodological Answer: Focus on multi-step synthesis involving nucleophilic substitution and thioether formation. Use precursors like 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-amine and N-(3-isopropylphenyl)chloroacetamide. Optimize reaction conditions (solvent polarity, temperature, catalyst) via Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC and confirm purity via NMR .

Q. How can the structural identity of this compound be validated to ensure synthetic accuracy?

Methodological Answer: Employ single-crystal X-ray diffraction for absolute configuration confirmation, supplemented by FT-IR for functional group analysis (e.g., thioether C–S stretch at ~650 cm⁻¹). Cross-validate with ¹H/¹³C NMR, focusing on pyrazolyl proton shifts (δ 6.2–6.8 ppm) and isopropyl group splitting patterns .

Q. What preliminary assays are recommended to evaluate its bioactivity in medicinal chemistry research?

Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. For antiparasitic potential (e.g., antimalarial), use Plasmodium falciparum culture models. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distribution, identifying nucleophilic/electrophilic sites. Dock the compound into protein active sites (e.g., Plasmodium dihydroorotate dehydrogenase) using AutoDock Vina. Validate predictions with mutagenesis studies .

Q. What mechanistic insights explain its inhibitory effects in enzyme assays, and how can off-target interactions be minimized?

Methodological Answer: Use stopped-flow kinetics to measure enzyme inhibition constants (Ki). Employ surface plasmon resonance (SPR) to quantify binding affinity. Introduce structural analogs to identify critical substituents (e.g., pyrazinyl-thioether vs. sulfonyl) and reduce off-target binding via steric hindrance .

Q. How should conflicting data on its biological efficacy across studies be resolved?

Methodological Answer: Replicate assays under standardized conditions (e.g., pH, temperature, cell line). Compare with structurally related compounds (e.g., pyrazole-pyrazine hybrids) to isolate activity contributors. Use meta-analysis to identify confounding variables like solvent effects or assay sensitivity thresholds .

Q. What strategies address solubility challenges in in vivo studies due to its hydrophobic moieties?

Methodological Answer: Calculate logP values (e.g., using ChemAxon) to quantify hydrophobicity. Develop co-solvent systems (PEG-400/water) or formulate as nanoparticles via solvent evaporation. Test bioavailability via pharmacokinetic profiling (Cmax, AUC) in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer: Synthesize analogs with modified pyrazole (e.g., cyclopropyl substitution) or acetamide groups. Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity. Prioritize derivatives showing >10-fold potency improvements in dose-response assays .

Q. What validation methods ensure reproducibility in its reported proteomics applications?

Methodological Answer: Use SILAC (stable isotope labeling) in proteomic workflows to quantify protein binding. Validate hits with orthogonal methods like Western blot or ITC (isothermal titration calorimetry). Include negative controls (e.g., scrambled compound) to exclude non-specific interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS. Adjust buffer systems (e.g., phosphate vs. Tris) to maintain integrity during biological assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.